Folic acid dihydrate
Overview
Description
Folic acid dihydrate, also known as vitamin B9, is a synthetic form of folate, a water-soluble B-vitamin. It is essential for numerous bodily functions, including DNA synthesis, repair, and methylation. This compound is commonly used in dietary supplements and fortified foods to prevent folate deficiency and related health issues.
Mechanism of Action
Target of Action
Folic acid dihydrate primarily targets the Folate Receptor (FR) . The FR is essential for intracellular transport of folic acid, a vital enzymatic cofactor required for cell survival and growth . The receptor exists in four isoforms termed as α, β, γ, and δ, each having variable affinity for folate ligand and exhibit differential expression in normal tissues .
Mode of Action
This compound interacts with its targets, the Folate Receptors, to facilitate the uptake and endocytic transport of various forms of the B-vitamin, folic acid . The Folate Receptor family plays a crucial role in the uptake of folic acid, which plays a key role in the synthesis of RNA and DNA, aids epigenetic processes, and is also involved in cellular proliferation and survival .
Biochemical Pathways
This compound is involved in a complex biochemical pathway known as one-carbon metabolism . This pathway is crucial for the synthesis of fundamental biomolecules like DNA, RNA, and specific amino acids, and encompasses several intricate steps . Folic acid initiates this pathway, which is required for de novo synthesis of nucleic acids and amino acids . More specifically, folic acid is required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Generally, drug-like molecules possess physicochemical properties that might enable them to become a drug should a disease-modifying receptor be identified .
Result of Action
The molecular and cellular effects of this compound’s action are significant. Folic acid is necessary for formation of a number of coenzymes in many metabolic systems, particularly for purine and pyrimidine synthesis; required for nucleoprotein synthesis and maintenance in erythropoiesis . Furthermore, folic acid plays a vital role in various intracellular reactions, being involved in the synthesis of deoxyribonucleic acid (DNA), by participating in the synthesis of purine and pyrimidine bases, and in the conversion of homocysteine to methionine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the complexity of folate metabolism stems from the large number of possible coenzymes: up to 150 forms (vitamers) could exist within the cell. This arises from variation in the oxidation status of the pteridine ring, type of one-carbon adduct, and number of conjugated glutamic acid residues . Moreover, the main risk factors involved in the etiology of certain conditions are represented by the triad of bacterial factors, dietary habits, and environmental factors .
Biochemical Analysis
Biochemical Properties
Folic acid dihydrate is involved in several biochemical reactions, primarily as a cofactor for enzymes involved in the synthesis of purines, pyrimidines, and methionine. One of the key enzymes it interacts with is dihydrofolate reductase, which reduces folic acid to dihydrofolate and then to tetrahydrofolate. Tetrahydrofolate is further converted into various forms that participate in one-carbon transfer reactions, essential for DNA and RNA synthesis .
This compound also interacts with other biomolecules such as methionine synthase, which catalyzes the conversion of homocysteine to methionine. This reaction is crucial for the regeneration of methionine and the maintenance of the methylation cycle. Additionally, this compound forms stable complexes with divalent metal cations like copper and iron, which may play a role in its transport and function within the body .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is essential for the proliferation and differentiation of cells, particularly during periods of rapid growth such as embryogenesis and erythropoiesis. This compound influences cell signaling pathways by providing methyl groups for the methylation of DNA, proteins, and lipids, which can affect gene expression and cellular metabolism .
In addition, this compound is involved in the synthesis of neurotransmitters, which are critical for brain function. Deficiency in this compound has been linked to neurological disorders such as depression and cognitive decline. It also plays a protective role in preventing DNA damage and maintaining genomic stability, thereby reducing the risk of cancer development .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzymatic reactions. It binds to dihydrofolate reductase, facilitating the reduction of folic acid to dihydrofolate and tetrahydrofolate. Tetrahydrofolate derivatives then participate in one-carbon transfer reactions, which are essential for the synthesis of nucleotides and amino acids .
This compound also acts as a methyl donor in the methylation cycle, where it is converted to 5-methyltetrahydrofolate. This form of folate donates a methyl group to homocysteine, converting it to methionine, which is then used for the synthesis of S-adenosylmethionine, a universal methyl donor involved in numerous methylation reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. It is relatively stable under normal conditions but can degrade when exposed to light, heat, and acidic or alkaline environments. Long-term studies have shown that this compound supplementation can improve cellular function and reduce the risk of folate deficiency-related disorders .
In vitro studies have demonstrated that this compound can enhance cell proliferation and differentiation, particularly in rapidly dividing cells such as stem cells and cancer cells. Excessive supplementation may lead to adverse effects, including the promotion of tumor growth in certain contexts .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses are generally beneficial, supporting normal growth and development, and preventing folate deficiency-related disorders. High doses can lead to toxic effects, including behavioral changes, seizures, and hypersensitivity reactions .
Studies have shown that there is a threshold effect for this compound, where doses above a certain level do not provide additional benefits and may even be harmful. It is important to determine the optimal dosage for different populations and conditions to maximize the benefits while minimizing the risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of purines, pyrimidines, and methionine. It is converted to dihydrofolate and then to tetrahydrofolate by dihydrofolate reductase. Tetrahydrofolate derivatives participate in one-carbon transfer reactions, which are essential for the synthesis of nucleotides and amino acids .
This compound also plays a role in the methylation cycle, where it is converted to 5-methyltetrahydrofolate. This form of folate donates a methyl group to homocysteine, converting it to methionine, which is then used for the synthesis of S-adenosylmethionine, a universal methyl donor involved in numerous methylation reactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The proton-coupled folate transporter is responsible for the uptake of this compound across the apical side of enterocytes in the small intestine. Once inside the cells, this compound is converted to its active forms and distributed to various tissues .
This compound can also bind to folate receptors on the cell surface, facilitating its uptake and transport within the body. These receptors are particularly abundant in rapidly dividing cells, such as those in the bone marrow and developing fetus, where this compound is needed for DNA synthesis and cell division .
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments where it exerts its functions. It is primarily found in the cytoplasm and mitochondria, where it participates in one-carbon transfer reactions and the synthesis of nucleotides and amino acids. This compound can also be localized to the nucleus, where it is involved in DNA synthesis and repair .
The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These mechanisms ensure that this compound is available where it is needed for essential cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Folic acid dihydrate can be synthesized through a multi-step chemical process. The synthesis typically involves the condensation of p-aminobenzoic acid with glutamic acid and pteridine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization, filtration, and drying to produce this compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Folic acid dihydrate undergoes various chemical reactions, including:
Oxidation: Folic acid can be oxidized to form dihydrofolic acid and tetrahydrofolic acid.
Reduction: Reduction of folic acid leads to the formation of tetrahydrofolic acid, an active coenzyme form.
Substitution: Folic acid can undergo substitution reactions with different reagents to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Dihydrofolic Acid: Formed through oxidation.
Tetrahydrofolic Acid: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
Folic acid dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Essential for cell division and growth, making it crucial in studies related to cellular biology and genetics.
Medicine: Used in the treatment of folate deficiency, megaloblastic anemia, and as a supplement during pregnancy to prevent neural tube defects.
Industry: Used in the production of fortified foods and dietary supplements.
Comparison with Similar Compounds
Similar Compounds
- Dihydrofolic Acid
- Tetrahydrofolic Acid
- Methotrexate : A folic acid antagonist used in cancer therapy.
- Leucovorin : A form of folinic acid used to counteract the effects of folic acid antagonists.
Uniqueness
Folic acid dihydrate is unique due to its stability and ease of conversion to its active form, tetrahydrofolic acid. Unlike its natural counterparts, this compound is more stable and can be easily incorporated into dietary supplements and fortified foods, making it an effective means of preventing folate deficiency.
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O6.2H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);2*1H2/t12-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYNNYOEHBJUQP-LTCKWSDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20273931 | |
Record name | Folic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20273931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75708-92-8 | |
Record name | Folic acid dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075708928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Folic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20273931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOLIC ACID DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S1T5C0JZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of folic acid dihydrate influence its ability to bind to enzymes like dihydrofolate reductase?
A: The crystal structure of this compound reveals a specific conformation where the pteridine ring exists in the keto form. Interestingly, this conformation differs significantly from the orientation observed when methotrexate, a folate analog, binds to dihydrofolate reductase. [] This suggests that conformational changes might be necessary for folic acid to interact with its target enzymes. Further research on the binding dynamics could shed light on the specific interactions governing this process.
Q2: What is the significance of the three-dimensional hydrogen bond network observed in the crystal structure of this compound?
A: The crystal structure of this compound is stabilized by a complex network of hydrogen bonds. [, ] This network not only dictates the arrangement of molecules within the crystal lattice but also contributes to the compound's stability in the solid state. Furthermore, the bent conformation of the dicarboxylic acid side chain, influenced by this hydrogen bonding, suggests its potential role in coordinating metal cations. [] This insight opens avenues for exploring the interactions of folic acid with metal ions in biological systems.
Q3: Can the solubility and bioavailability of folic acid be improved?
A: The limitations of low aqueous solubility and bioavailability associated with many active pharmaceutical ingredients, including curcumin, have prompted research into alternative solid-state forms. [] One promising approach involves the formation of co-amorphous mixtures. Studies have shown that this compound can form such mixtures with curcumin, leading to a significant increase in the dissolution rate of curcumin. [] This finding highlights the potential of utilizing co-amorphous forms of this compound to enhance the bioavailability of poorly soluble drugs, thus improving their therapeutic efficacy.
Q4: Are there alternative solid forms of folic acid, and how do their properties compare to the dihydrate form?
A: Researchers have successfully prepared amorphous multicomponent materials and salts of folic acid by reacting this compound with various compounds like LiOH, NaOH, Na2CO3, and Ca(OH)2 using solvent-free methods. [] This has allowed for the comparison of intrinsic dissolution rates between the native vitamin and these new forms. Characterization techniques such as X-ray powder diffraction, thermogravimetric analysis, and differential scanning calorimetry have been employed to understand the properties of these alternative forms, providing valuable insights for pharmaceutical applications. []
Q5: How can this compound be used in the development of targeted radiopharmaceuticals?
A: Studies have demonstrated the feasibility of radiolabeling a DTPA-folate conjugate with Technetium-99m ((99m)Tc) to create a potential folate-receptor-targeted radiopharmaceutical. [] The resulting [(99m)Tc]DTPA-folate exhibited promising tumor uptake in mice, comparable to the previously studied [(111)In]DTPA-folate. [] This research indicates the potential of using folic acid-based conjugates for targeted imaging and therapy, particularly for cancers overexpressing the folate receptor.
Q6: What analytical techniques are crucial for the study of this compound?
A: A combination of experimental and computational techniques is crucial for a comprehensive understanding of this compound. X-ray powder diffraction is essential for determining the crystal structure and identifying different polymorphs. [, ] Raman spectroscopy, complemented by density functional theory calculations, provides insights into vibrational modes and molecular interactions. [] These spectroscopic data, combined with computational modeling, contribute to a more complete picture of this compound's behavior in various environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.